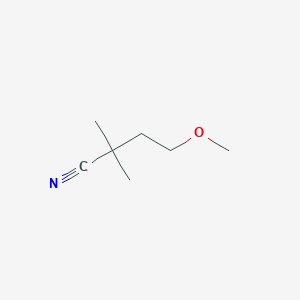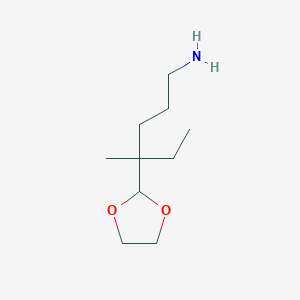
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide” was developed based on glucose as an eco-friendly reductant . Another example is the synthesis of “4-(2-(1,3-dioxolan-2-yl)phenoxy) phthalonitrile” which was dispersed in n-pentanol in a standard schlenk tube .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
One significant application of compounds related to "4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine" involves their use in chemical synthesis and reactions. For instance, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines leads to the formation of 4-hydroxy-2-oxazolidinones under certain conditions. This reaction demonstrates the utility of dioxolane derivatives in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Chernysheva, Bogolyubov, & Semenov, 2013).
Material Science and Engineering
In the field of materials science, dioxolane derivatives have been utilized for the development of novel materials. For example, amine-functionalized polyglycerols obtained by copolymerization of cyclic carbonate monomers showcase the application of these compounds in creating polymers with specific end groups. This process involves glycerol carbonate and cyclic carbonate bearing phthalimide moieties, highlighting the versatility of dioxolane derivatives in polymer synthesis (Parzuchowski, Świderska, Roguszewska, Frączkowski, & Tryznowski, 2018).
Environmental and Analytical Applications
Furthermore, dioxolane derivatives have been investigated for environmental and analytical applications. A study on the comparison of traditional and fullerene-based adsorbents for extracting dioxane and dioxolane derivatives from milk provides insights into their potential use in improving food safety and quality control processes. This research highlights the efficiency of fullerene-based adsorbents in trapping these molecules, indicating the relevance of dioxolane derivatives in environmental science and analytical chemistry (Kochaev, Razavi, Kaya, Afshar Mogaddam, Altunay, Nemati, Katin, Grishakov, Podlivaev, & Maslov, 2021).
Propriétés
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylhexan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-10(2,5-4-6-11)9-12-7-8-13-9/h9H,3-8,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBJQGIHPKWGRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCN)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




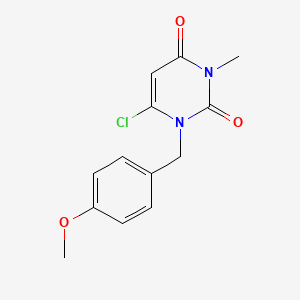
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)


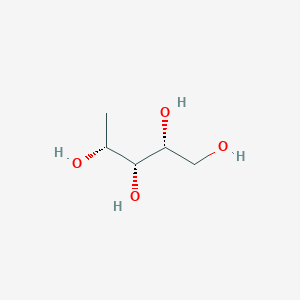
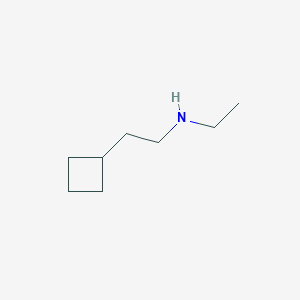
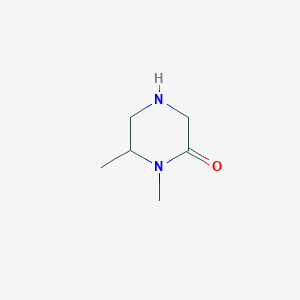

![Tert-butyl ((3-benzyl-3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465178.png)
![[4-(4-Bromophenyl)-piperazin-1-yl]-acetic acid tert-butyl ester](/img/structure/B1465179.png)
